An In-depth Technical Guide to Trichloroacetyl Isocyanate (CAS 3019-71-4)
An In-depth Technical Guide to Trichloroacetyl Isocyanate (CAS 3019-71-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, reactivity, and applications of Trichloroacetyl isocyanate (CAS 3019-71-4), a versatile and highly reactive reagent. The information is curated to support research and development activities in the pharmaceutical and chemical industries.
Physicochemical Properties
Trichloroacetyl isocyanate is a clear, colorless to pale yellow liquid with a pungent odor.[1] It is a dense, combustible liquid that is sensitive to moisture.[2][3] The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 3019-71-4 | [4] |
| Molecular Formula | C₃Cl₃NO₂ | [4] |
| Molecular Weight | 188.39 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Density | 1.581 g/mL at 25 °C | [5] |
| Boiling Point | 80-85 °C at 20 mmHg | [5] |
| Melting Point | 135-140 °C | [3] |
| Refractive Index | n20/D 1.480 | [5] |
| Flash Point | 65 °C (149 °F) | |
| Solubility | Miscible with dichloromethane, ether, and tetrahydrofuran. Decomposes in water. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Trichloroacetyl isocyanate.
Infrared (IR) Spectroscopy
The FT-IR spectrum of Trichloroacetyl isocyanate is characterized by strong absorption bands corresponding to the isocyanate (-N=C=O) and carbonyl (C=O) functional groups. The characteristic asymmetric stretching vibration of the N=C=O group appears in the region of 2250-2285 cm⁻¹.[4]
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~2270 | -N=C=O asymmetric stretch |
| ~1680 | C=O stretch (trichloroacetyl group) |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As a derivatizing agent, the NMR spectra of its products are of great interest. The ¹³C NMR spectrum of Trichloroacetyl isocyanate itself is relatively simple.
¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (carbonyl carbon) |
| ~135 | N=C=O (isocyanate carbon) |
| ~90 | -CCl₃ (trichloromethyl carbon) |
Note: Chemical shifts are approximate and can be influenced by the solvent and instrument parameters.
Reactivity and Applications
Trichloroacetyl isocyanate is a highly electrophilic molecule due to the presence of the electron-withdrawing trichloroacetyl group attached to the isocyanate functionality. This high reactivity makes it a valuable reagent in organic synthesis.
Reactions with Nucleophiles
The isocyanate group is highly susceptible to nucleophilic attack at the central carbon atom.[6]
-
With Alcohols and Phenols: It reacts rapidly with alcohols and phenols to form stable trichloroacetyl carbamates.[7][8] This reaction is extensively used for the derivatization of hydroxyl-containing compounds for NMR analysis.[7][9][10]
-
With Amines: Primary and secondary amines react readily to yield the corresponding trichloroacetyl ureas.
-
With Water: It reacts violently with water, hydrolyzing to form an unstable carbamic acid intermediate, which then decomposes to trichloroacetamide (B1219227) and carbon dioxide.[1][11] This moisture sensitivity necessitates handling under anhydrous conditions.[1][12]
Caption: Reaction of Trichloroacetyl Isocyanate with various nucleophiles.
Cycloaddition Reactions
Trichloroacetyl isocyanate participates in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes to form β-lactams after reduction.[5] The high reactivity of the isocyanate group facilitates these transformations.
Experimental Protocols
Synthesis of Trichloroacetyl Isocyanate
A general and convenient method for the preparation of acyl isocyanates involves the reaction of the corresponding primary amide with oxalyl chloride.[13]
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, thermometer, and a condenser with a drying tube, place trichloroacetamide and an inert solvent such as ethylene (B1197577) dichloride.
-
Cool the mixture in an ice bath.
-
Add oxalyl chloride to the stirred mixture.
-
After the initial reaction, remove the ice bath and stir for an additional hour at room temperature.
-
Heat the reaction mixture to reflux for several hours. Caution: This reaction evolves a significant amount of hydrogen chloride gas and must be performed in a well-ventilated fume hood.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting Trichloroacetyl isocyanate by distillation under reduced pressure.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Trichloroacetyl isocyanate CAS#: 3019-71-4 [m.chemicalbook.com]
- 4. Trichloroacetyl isocyanate | C3Cl3NO2 | CID 76400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trichloroacetyl isocyanate 96 3019-71-4 [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectral studies—XII : Trichloroacetyl isocyanate as an in situ derivatizing reagent for 13C NMR spectroscopy of alcohols, phenols and amines | Semantic Scholar [semanticscholar.org]
- 10. Application of trichloroacetyl isocyanate to NMR analysis of steroids of pharmaceutical interest I: corticosteroids and chemically related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
